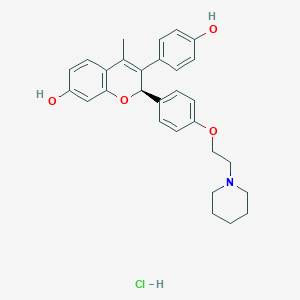
(R)-Acolbifene (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Acolbifene (hydrochloride) is a selective estrogen receptor modulator (SERM) that has been studied for its potential use in the treatment of breast cancer. It is the hydrochloride salt form of ®-Acolbifene, which enhances its solubility and stability. This compound exhibits both estrogenic and anti-estrogenic effects depending on the target tissue, making it a promising candidate for hormone-related therapies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Acolbifene (hydrochloride) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the benzothiophene core through a series of reactions such as Friedel-Crafts acylation, cyclization, and functional group modifications.
Introduction of the side chain: The side chain is introduced via nucleophilic substitution or addition reactions, often involving the use of organometallic reagents.
Resolution of enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or crystallization techniques.
Formation of the hydrochloride salt: The final step involves the reaction of ®-Acolbifene with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ®-Acolbifene (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions: ®-Acolbifene (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, organometallic reagents, and nucleophiles are employed under various conditions (e.g., basic or acidic environments).
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
科学研究应用
®-Acolbifene (hydrochloride) has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of selective estrogen receptor modulators and their interactions with various receptors.
Biology: Research focuses on its effects on estrogen receptors in different tissues, providing insights into hormone regulation and receptor modulation.
Medicine: It is investigated for its potential use in treating hormone-dependent cancers, such as breast cancer, due to its selective estrogen receptor modulation properties.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents targeting hormone-related conditions.
作用机制
®-Acolbifene (hydrochloride) exerts its effects by binding to estrogen receptors (ERs) in target tissues. It acts as an agonist or antagonist depending on the tissue type:
Agonist: In bone and cardiovascular tissues, it mimics the effects of estrogen, promoting bone density and cardiovascular health.
Antagonist: In breast tissue, it blocks the effects of estrogen, inhibiting the growth of estrogen-dependent cancer cells.
The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved are related to gene transcription regulation and cellular proliferation.
相似化合物的比较
Tamoxifen: Another SERM used in breast cancer treatment, but with different tissue selectivity and side effect profiles.
Raloxifene: Similar to ®-Acolbifene, it is used for osteoporosis and breast cancer prevention but has a different chemical structure and pharmacokinetics.
Bazedoxifene: A newer SERM with improved efficacy and safety profiles for osteoporosis and breast cancer prevention.
Uniqueness: ®-Acolbifene (hydrochloride) is unique due to its specific binding affinity and selectivity for estrogen receptors, offering a balanced profile of estrogenic and anti-estrogenic effects. This makes it a versatile compound for various therapeutic applications with potentially fewer side effects compared to other SERMs.
属性
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQDPIXWTVEVEA-XXIQNXCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
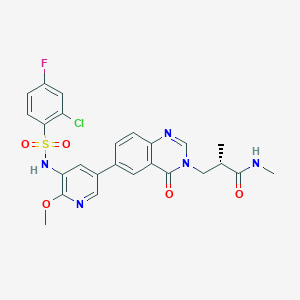
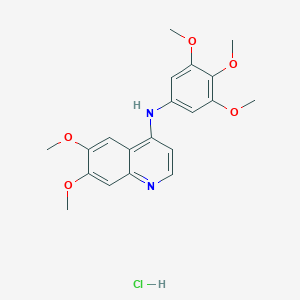
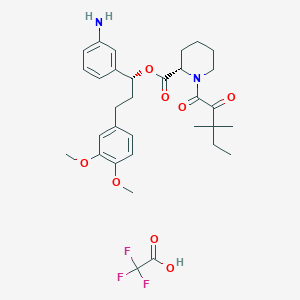
![2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide](/img/structure/B8144779.png)
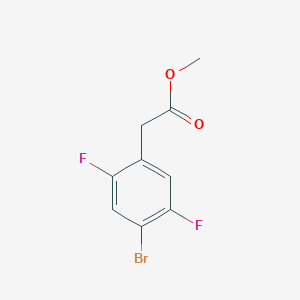

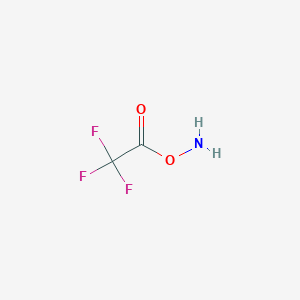
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)
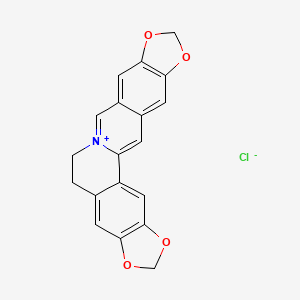
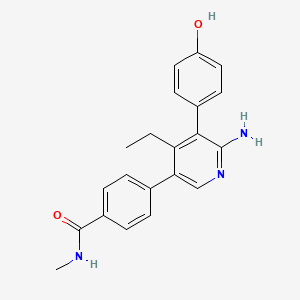
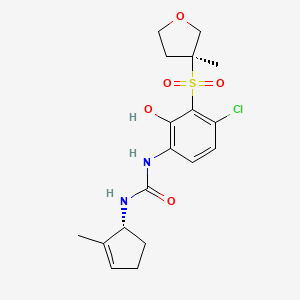
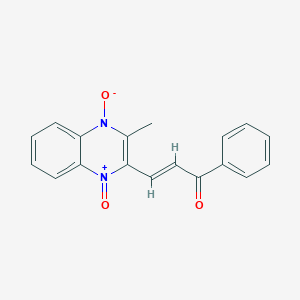
![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)
